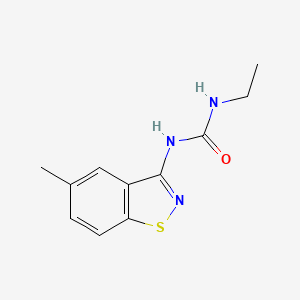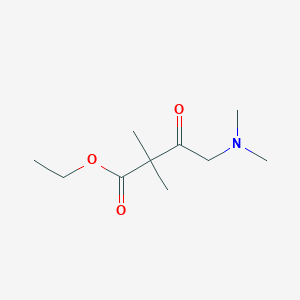
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C11H19NO3. It is a derivative of ethyl acetoacetate and contains a dimethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
相似化合物的比较
Ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound, it lacks the dimethylamino group.
Dimethylaminoethyl methacrylate: Contains a dimethylamino group but differs in its ester structure.
Ethyl 4-dimethylaminobenzoate: Similar in containing a dimethylamino group, but with a different aromatic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
属性
CAS 编号 |
97374-77-1 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC 名称 |
ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19NO3/c1-6-14-9(13)10(2,3)8(12)7-11(4)5/h6-7H2,1-5H3 |
InChI 键 |
JHVFZWONUSLGLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C(=O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


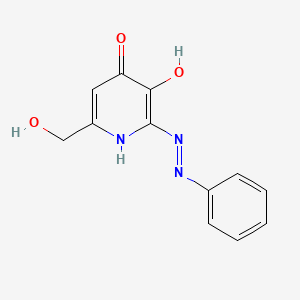

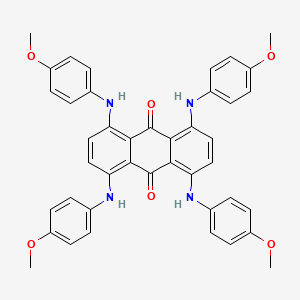
silane](/img/structure/B14326938.png)
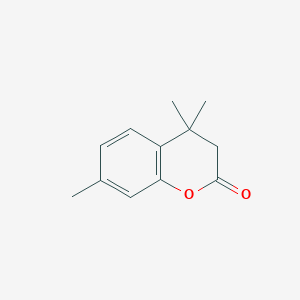
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

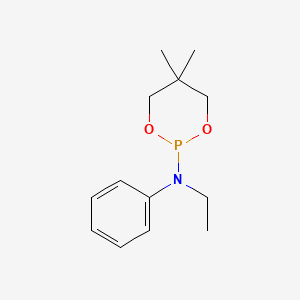
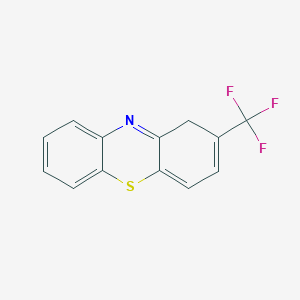
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
